![molecular formula C19H19N3OS B2763649 N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-51-2](/img/structure/B2763649.png)
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
Scientific Research Applications
Electrophysiological Activity in Cardiac Health
Compounds with the 1H-imidazol-1-yl moiety, akin to N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, have been studied for their cardiac electrophysiological activity. These studies aim to explore their potential as selective class III agents, which could offer new therapeutic options for cardiac arrhythmias. Morgan et al. (1990) conducted research showing the potency of N-substituted imidazolylbenzamides in in vitro Purkinje fiber assays, comparable to sematilide, a known class III agent undergoing clinical trials. This research suggests the viability of the 1H-imidazol-1-yl moiety in developing new medications for heart rhythm disorders (Morgan et al., 1990).
Antitumor and Antimicrobial Applications
The structure of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide opens possibilities for creating derivatives with significant antitumor and antimicrobial properties. Research by Mohareb and Gamaan (2018) on ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate derivatives, related in structure, showed promising antitumor activity against various cancer cell lines. This suggests potential pathways for the design of novel cancer therapies using similar compounds (Mohareb & Gamaan, 2018).
Synthetic Methodologies and Material Science
Advancements in synthetic methodologies for compounds like N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide have broad implications for material science. Saeed (2009) highlights a base-catalyzed direct cyclization method enhanced by microwave irradiation, offering a more efficient route for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This methodological improvement can facilitate the development of novel materials and chemical entities with diverse applications (Saeed, 2009).
Corrosion Inhibition
Research into the corrosion inhibition properties of benzimidazole derivatives, which share a core structure with N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, has shown promising results. Studies conducted by Ammal et al. (2018) on 1,3,4-oxadiazole derivatives demonstrated the potential of these compounds in protecting mild steel in sulfuric acid environments. This highlights the compound's potential applications in corrosion prevention strategies, contributing to longer-lasting materials in industrial applications (Ammal et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)17-13-21-19(22-17)24-12-11-20-18(23)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUJRAGRLJTVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide |
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